molecular formula C13H14N2O2 B11714341 N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine

N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine

Cat. No.: B11714341
M. Wt: 230.26 g/mol
InChI Key: QJGBCDCTUCRFQO-NTCAYCPXSA-N
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Description

N-[(1Z)-6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine is a hydroxylamine derivative featuring a carbazole core with a methoxy substituent at position 6 and a hydroxylamine group at the 1-ylidene position. Carbazole derivatives are widely studied for their pharmacological relevance, including antitumor, antimicrobial, and anti-inflammatory activities . The hydroxylamine moiety (-NH-O-) enhances hydrogen-bonding capacity, which may improve target binding but also affect solubility and metabolic stability.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(NE)-N-(6-methoxy-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine

InChI

InChI=1S/C13H14N2O2/c1-17-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12+

InChI Key

QJGBCDCTUCRFQO-NTCAYCPXSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC\3=C2CCC/C3=N\O

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine typically involves the following steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through various methods such as the Fischer indole synthesis or the Buchwald-Hartwig amination.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Hydroxylamine Moiety: The hydroxylamine group is introduced through the reaction of the carbazole derivative with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP H-Bond Donors/Acceptors Key Spectral Features (IR/NMR) Reference
N-[(1Z)-6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine 6-OCH₃, 1-ylidene-NH-O C₁₃H₁₃N₂O₂ 229.26* ~2.8* 2 / 3 IR: νmax ~3250 (N-H), 1605 (C=N); ¹H-NMR: δ 3.80 (OCH₃)
N-(2,3,4,9-Tetrahydro-1H-carbazol-1-ylidene)hydroxylamine (CAS: 91391-94-5) None (parent structure) C₁₂H₁₂N₂O 200.24 2.1 2 / 2 IR: νmax 3235 (N-H), 1645 (C=N)
N-[6-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine 6-CH(CH₃)₂ C₁₅H₁₈N₂O 242.32 3.51 2 / 2 ¹H-NMR: δ 1.25 (d, CH(CH₃)₂)
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (AGN-PC-01LNDZ) 6-Cl C₁₁H₁₁ClN₂ 214.67 3.0 1 / 1 ¹H-NMR: δ 7.92 (s, H-8)
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-indazole-3-carboxamide 6-OCH₃, carboxamide C₂₁H₂₄N₄O₂ 364.45 3.42 3 / 4 IR: νmax 1740 (C=O); ¹³C-NMR: δ 166.17 (C=O)

*Estimated values based on structural analogs.

Key Observations:
  • Methoxy vs. Isopropyl (6-position) : The methoxy group in the target compound reduces logP (2.8 vs. 3.51 in the isopropyl analog), enhancing hydrophilicity .
  • Hydroxylamine vs.
  • Z-Configuration : The 1Z geometry may enforce planarization of the carbazole core, influencing π-π stacking interactions with biological targets.

Biological Activity

N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the carbazole family, characterized by a fused ring structure that contributes to its biological properties. Its molecular formula is C20H22N2O2C_{20}H_{22}N_2O_2, with a molecular weight of approximately 322.4 g/mol. The compound features a methoxy group at the 6-position of the carbazole core, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
IUPAC NameThis compound
InChI KeyLAHDQCQHNXEAQX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Carbazole Core : This is achieved through cyclization reactions involving phenylhydrazine and appropriate carbonyl compounds.
  • Methoxylation : The introduction of the methoxy group is accomplished via nucleophilic substitution reactions.
  • Hydroxylamine Formation : The final step involves the reaction of the carbazole derivative with hydroxylamine to form the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that this compound may inhibit specific kinases involved in cell proliferation and survival pathways. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and death.
  • Antimicrobial Properties : Preliminary studies suggest that N-(6-methoxy) derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several studies have investigated the biological effects of related carbazole derivatives:

  • Study on Anticancer Effects : A study published in Medicinal Chemistry demonstrated that carbazole derivatives with similar structures exhibited significant cytotoxic effects against breast cancer cells (MCF7), with IC50 values in low micromolar ranges.
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of methoxy-substituted carbazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds showed promising activity comparable to standard antibiotics .

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in:

  • Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.

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